molecular formula C4H4N2O3 B1330155 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 71173-77-8

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1330155
CAS RN: 71173-77-8
M. Wt: 128.09 g/mol
InChI Key: YKJJEZSCAQDLOD-UHFFFAOYSA-N
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Description

The compound of interest, 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines or hydrazones with various carbonyl compounds. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized from reactions involving furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl)hydrazine, followed by further functionalization to obtain ester, amide, nitrile, and anilino-pyrazole acid derivatives . Additionally, orthogonally protected pyrazole carboxylic acids have been prepared through 1,3-dipolar cycloaddition reactions . The synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines, which are structurally related to the compound of interest, has been achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can form dihedral angles with other substituent phenyl or benzyl rings, as observed in 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The crystal packing of these compounds can be stabilized by intermolecular hydrogen bonds, such as O-H...O and O-H...S bonds .

Chemical Reactions Analysis

Pyrazole carboxylic acids undergo various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines , and reactions with hydroxylamines and carbazates to yield a range of N-substituted carboxamides and carbohydrazides . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have also been explored, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the presence of methoxyphenyl groups in a pyrazole carboxylic acid derivative can contribute to its nonlinear optical properties, as indicated by a small energy gap between the frontier molecular orbitals . The solubility, melting point, and stability of these compounds can vary significantly depending on their specific functional groups and crystal packing .

Scientific Research Applications

  • Field : Heterocyclic Chemistry

    • Application : The compound is used in the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids .
    • Method : N-Boc-protected 5-formyl-1H-pyrazol-4-amines react with malonic acid in pyridine in the presence of pyrrolidine at 45–50°С or with malonic acid monomethyl ether in the presence of pyrrolidine in AcOH under reflux .
    • Results : The reaction results in the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids .
  • Field : Medicinal Chemistry

    • Application : Pyrazole derivatives, including those of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .
    • Results : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Field : Cancer Research

    • Application : 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, a derivative of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, has been synthesized and studied for its anticancer activity .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The synthesized compound showed potential anticancer activity .
  • Field : Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

    • Application : The compound is used in the synthesis of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .
    • Method : N-Boc-protected 5-formyl-1H-pyrazol-4-amines react with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°С .
    • Results : The reaction leads to the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .
  • Field : Synthesis of Bioactive Chemicals

    • Application : Pyrazoles, including those of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis .
    • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Field : Synthesis of 1,3,5-Substituted Pyrazoles

    • Application : The compound is used in the synthesis of 1,3,5-substituted pyrazoles .
    • Method : The synthetic pathway consists of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
    • Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
  • Field : Synthesis of Pyrazolopiperidines

    • Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as important intermediates in the synthesis of chemokine receptor antagonists pyrazolopiperidines .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The synthesized compounds are used as chemokine receptor antagonists .
  • Field : Treatment of Various Diseases

    • Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as inhibitors of p38 mitogen-activated protein kinases, promising agents for the treatment of viral diseases, arthritis, Alzheimer’s disease and dermatitis .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The synthesized compounds show potential in the treatment of various diseases .
  • Field : Treatment of Autoimmune Diseases

    • Application : Derivatives of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine are used as inhibitors of bromodomain and extraterminal proteins for the treatment of autoimmune diseases, viral and inflammatory infections .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The synthesized compounds show potential in the treatment of autoimmune diseases .

properties

IUPAC Name

5-oxo-1,4-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJEZSCAQDLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072277
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS RN

71173-77-8
Record name 4,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-
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Record name 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
2
Citations
KJ Duffy, MG Darcy, E Delorme, SB Dillon… - Journal of medicinal …, 2001 - ACS Publications
High-throughput screening for the induction of a luciferase reporter gene in a thrombopoietin (TPO)-responsive cell line resulted in the identification of 4-diazo-3-hydroxy-1-…
Number of citations: 129 pubs.acs.org
W Luo, D Song, L Fang, S Nian, H Hou… - Asian Journal of …, 2018 - Wiley Online Library
A chiral bifunctional ferrocenylphosphine catalyzed asymmetric allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates with pyrazolin‐5‐ones was developed. The reaction …
Number of citations: 10 onlinelibrary.wiley.com

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